Technical Monograph: Pharmacological Characterization of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine
Technical Monograph: Pharmacological Characterization of 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine
This in-depth technical guide provides a rigorous pharmacological characterization framework for 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine , a specific halogenated derivative of the 2,2-diphenylethylamine scaffold.
Given the limited direct literature on this specific analog, this monograph synthesizes structure-activity relationship (SAR) data from the 2,2-diphenylethylamine class (e.g., fendiline, prenylamine, and NMDA antagonists) to construct a predictive pharmacological profile, while providing the experimental protocols necessary to validate these predictions.[1]
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Executive Summary
2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine (referred to herein as 3,5-DCDPEA ) is a primary amine featuring a geminal diphenyl scaffold with specific 3,5-dichloro substitution on one phenyl ring.[1] Based on the established pharmacology of the 2,2-diphenylethylamine class, 3,5-DCDPEA is predicted to function primarily as a low-affinity NMDA receptor antagonist and a voltage-gated calcium channel (VGCC) blocker .[1]
The 3,5-dichloro substitution significantly enhances lipophilicity (cLogP > 4.[1]5) compared to the unsubstituted parent, suggesting high blood-brain barrier (BBB) permeability and increased metabolic stability against ring hydroxylation.[1] Researchers must prioritize evaluating this compound for hERG channel inhibition , a known liability of the 2,2-diphenylethylamine scaffold (e.g., fendiline, prenylamine).[1]
Chemical Identity & Structural Analysis[1][2][3]
Physicochemical Profile[1][2][3][4]
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IUPAC Name: 2-(3,5-Dichlorophenyl)-2-phenylethan-1-amine[1]
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Molecular Formula: C₁₄H₁₃Cl₂N[1]
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Molecular Weight: 266.17 g/mol [1]
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Core Scaffold: 2,2-Diphenylethylamine (Gem-diphenyl)
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Key Substituent: 3,5-Dichloro (Meta-substitution pattern)[1]
Structural Logic & SAR Implications
The 2,2-diphenylethylamine moiety is distinct from the 1,2-diphenylethylamine scaffold found in dissociative anesthetics like lefetamine or ephenidine.[1]
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Steric Bulk: The gem-diphenyl group creates significant steric hindrance near the amine, likely reducing affinity for monoamine transporters (DAT/SERT) compared to linear phenethylamines, while favoring binding to the pore regions of ion channels (NMDA, VGCC).[1]
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Halogenation (3,5-Cl): The addition of electron-withdrawing chlorine atoms at the 3 and 5 positions increases the lipophilicity and alters the electrostatic potential of the aromatic ring.[1] This substitution often enhances affinity for hydrophobic pockets within the NMDA receptor channel or Sigma-1 receptors.[1]
Pharmacodynamics: Putative Mechanism of Action[1]
Primary Target: NMDA Receptor Antagonism
Based on structural homology to diphenidine (1,2-isomer) and aptiganel (related guanidine), 3,5-DCDPEA is predicted to act as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] The mechanism likely involves open-channel blockade, where the positively charged amine binds deep within the ion channel pore, preventing Ca²⁺ influx.[1]
Secondary Target: L-Type Calcium Channels
The 2,2-diphenylethylamine scaffold is the pharmacophore for established calcium channel blockers like fendiline . 3,5-DCDPEA likely retains activity at the α1 subunit of L-type voltage-gated calcium channels (Caᵥ1.2), potentially mediating vasodilation or reducing neuronal excitability.
Signaling Pathway Visualization
The following diagram illustrates the predicted dual-mechanism blockade of Ca²⁺ influx and the downstream inhibition of excitotoxicity.[1]
Figure 1: Predicted mechanism of action showing dual blockade of NMDA and L-Type Calcium channels, resulting in reduced intracellular calcium load.[1]
Pharmacokinetics (ADME)[1]
Metabolism[1]
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CYP450 Pathways: The 3,5-dichloro ring is resistant to hydroxylation.[1] Metabolism will likely be driven by CYP2D6 -mediated hydroxylation of the unsubstituted phenyl ring or MAO-B -mediated deamination of the primary amine to the corresponding aldehyde/acid.[1]
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Half-Life: Expected to be prolonged (>12 hours) due to high lipophilicity and halogen-mediated metabolic protection.[1]
Distribution
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BBB Permeability: High.[1] The calculated LogP suggests rapid CNS entry.[1]
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Protein Binding: Likely high (>90%), typical of lipophilic diphenylethylamines.[1]
Experimental Protocols
To validate the pharmacological profile of 3,5-DCDPEA, the following standardized protocols should be employed.
Protocol A: Radioligand Binding Assay (NMDA)
Objective: Determine the affinity (
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Tissue Preparation: Prepare synaptic membranes from rat forebrain homogenates.[1]
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Ligand: Use [³H]-MK-801 (Dizocilpine) as the radioligand (Specific Activity: 15-30 Ci/mmol).[1]
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Incubation:
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Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
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Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]-
Self-Validation: Include unlabeled MK-801 (10 μM) to define non-specific binding.[1]
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Protocol B: Functional Ca²⁺ Flux Assay (FLIPR)
Objective: Assess functional antagonism of Calcium Channels.[1]
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Cell Line: HEK293 cells stably expressing Caᵥ1.2 or primary cortical neurons.[1]
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Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.
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Baseline Measurement: Record basal fluorescence (Ex 488 nm / Em 525 nm).
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Challenge:
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Data Analysis: Calculate the area under the curve (AUC) of the fluorescence spike.[1] Plot % Inhibition vs. Log[Concentration] to determine
.[1]
Safety & Toxicology: The hERG Liability
Critical Warning: Compounds containing the 2,2-diphenylethylamine scaffold (e.g., prenylamine, terodiline) have a historical association with QT interval prolongation and Torsades de Pointes due to inhibition of the hERG potassium channel.[1]
Risk Mitigation Strategy
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Mandatory Screening: Before any in vivo administration, 3,5-DCDPEA must be screened in a hERG binding assay (using [³H]-dofetilide) or a patch-clamp assay.[1]
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Threshold: An
< 1 μM at hERG indicates a high risk of cardiotoxicity.[1]
References
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Bergeron, R., et al. (1996).[1] "Pharmacological characterization of the sigma receptor ligand [3H]1,3-di-o-tolylguanidine in the rat brain." Journal of Pharmacology and Experimental Therapeutics. Link
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Monaghan, D. T., & Jane, D. E. (2009).[1] "Pharmacology of NMDA Receptors." Handbook of Experimental Pharmacology. Link[1]
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Kemp, J. A., & McKernan, R. M. (2002).[1] "NMDA receptor pathways as drug targets." Nature Neuroscience.[1] Link
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Redfern, W. S., et al. (2003).[1] "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research.[1] Link[1]
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PubChem. (2023).[1] "Compound Summary: 2,2-Diphenylethylamine." National Library of Medicine.[1] Link[1]
